molecular formula C10H15ClN2O2S B2631284 N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride CAS No. 2060000-37-3

N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride

Cat. No.: B2631284
CAS No.: 2060000-37-3
M. Wt: 262.75
InChI Key: AXWQXILQWQNEAG-UHFFFAOYSA-N
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Description

N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. This compound features a sulfonamide group attached to the indole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro compounds.

Major Products Formed

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2,3-dihydro-1H-indole-5-sulfonamide: Similar structure but with one less methyl group.

    2,3-dihydro-1H-indole-5-sulfonamide: Lacks the N,N-dimethyl groups.

    N,N-dimethyl-1H-indole-5-sulfonamide: Similar but without the dihydro component.

Uniqueness

N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride is unique due to the presence of both the N,N-dimethyl groups and the sulfonamide group on the indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.ClH/c1-12(2)15(13,14)9-3-4-10-8(7-9)5-6-11-10;/h3-4,7,11H,5-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWQXILQWQNEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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